Methoxyphenone

Catalog No.
S535154
CAS No.
41295-28-7
M.F
C16H16O2
M. Wt
240.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methoxyphenone

CAS Number

41295-28-7

Product Name

Methoxyphenone

IUPAC Name

(4-methoxy-3-methylphenyl)-(3-methylphenyl)methanone

Molecular Formula

C16H16O2

Molecular Weight

240.3 g/mol

InChI

InChI=1S/C16H16O2/c1-11-5-4-6-13(9-11)16(17)14-7-8-15(18-3)12(2)10-14/h4-10H,1-3H3

InChI Key

BWPYBAJTDILQPY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)OC)C

Solubility

Soluble in DMSO

Synonyms

Kayametone; Methoxyphenone;

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)OC)C

Description

The exact mass of the compound Methoxyphenone is 240.12 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of benzophenones in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Synthesis of Butylated Hydroxy Anisoles

Formation of 2-Nitro-4-Methoxyphenol and Benzoquinone

Designing β-Cyclodextrin 4-Methoxyphenol Conjugates

Use in Pesticides

Health Promoting Properties

Use as a Building Block in Organic Synthesis

Methoxyphenone, also known as 4-methoxyphenol or p-methoxyphenol, is an organic compound characterized by a methoxy group attached to a phenolic structure. Its molecular formula is C7H8O2C_7H_8O_2 and it has a molecular weight of approximately 124.15 g/mol. The compound appears as colorless to amber crystals or a liquid, with a melting point around 28°C (82.4°F) and a boiling point between 399°F and 403°F. Methoxyphenone is slightly soluble in water but readily soluble in aqueous sodium hydroxide, making it useful in various chemical applications .

  • Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
  • Esterification: Reacting with acids can yield esters, which are valuable in the production of fragrances and flavorings.
  • Substitution Reactions: The methoxy group can be replaced by other substituents under specific conditions, allowing for the synthesis of diverse derivatives .

Several methods exist for synthesizing methoxyphenone:

  • Methylation of Phenol: The most common method involves the methylation of phenol using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.
    text
    C_6H_5OH + CH_3I \rightarrow C_6H_5OCH_3 + HI
  • Reduction of Hydroquinone: Hydroquinone can be methylated to form methoxyphenone through reactions involving methylating agents.
  • From Guaiacol: Guaiacol (2-methoxyphenol) can be oxidized or further reacted to yield methoxyphenone derivatives .

Interaction studies have shown that methoxyphenone can react with various radicals, impacting its stability and reactivity under different environmental conditions. For instance, it interacts with hydroxyl radicals and chlorine atoms, leading to significant atmospheric lifetimes that influence its behavior in environmental contexts . Additionally, studies indicate potential interactions with other biological molecules that could affect its pharmacological efficacy .

Methoxyphenone shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
3-MethoxyphenolC7H8O2C_7H_8O_2Different position of the methoxy group; used mainly as a flavoring agent.
4-MethoxyacetophenoneC9H10O2C_9H_{10}O_2Contains an acetophenone structure; used primarily in fragrances.
GuaiacolC7H8O3C_7H_{8}O_3Contains two hydroxyl groups; known for its use in medicinal applications.

Methoxyphenone stands out due to its specific positioning of the methoxy group and its diverse applications across pharmaceuticals, cosmetics, and industrial products .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Exact Mass

240.12

Appearance

Solid powder

Melting Point

62.3 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0FKO9511Y1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Other CAS

41295-28-7

Wikipedia

Methoxyphenone

Dates

Modify: 2023-08-15
1: Manasfi T, Storck V, Ravier S, Demelas C, Coulomb B, Boudenne JL. Degradation
Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. Environ Sci Technol. 2015 Aug 4;49(15):9308-16. doi: 10.1021/acs.est.5b00841. Epub 2015 Jul 23. PubMed PMID: 26167727.2: Back W. [Synthesis of o-acylamino-beta-dimethylaminopropiophenone. 3. aAminomethylation of 2-nito-5-methoxyphenone and 2-nitro-5-benzyloxyacetophenone]. Arch Pharm Ber Dtsch Pharm Ges. 1971 Jan;304(1):27-31. German. PubMed PMID: 5276823.3: Einhellig FA, Leather GR. Potentials for exploiting allelopathy to enhance crop production. J Chem Ecol. 1988 Oct;14(10):1829-44. doi: 10.1007/BF01013480. PubMed PMID: 24277097.

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